molecular formula C13H10F2N2O2 B6280112 6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID CAS No. 1457750-36-5

6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID

Cat. No.: B6280112
CAS No.: 1457750-36-5
M. Wt: 264.2
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Description

6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID is an organic compound with the molecular formula C13H10F2N2O2. It is a derivative of nicotinic acid, where the pyridine ring is substituted with a 2,4-difluorobenzylamino group at the 6-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the reduction step and automated systems for the coupling reaction to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorobenzyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-([(2,6-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID
  • 6-([(2,4-DICHLOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID
  • 6-([(2,4-DIMETHYLPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID

Uniqueness

6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound for developing highly specific and potent pharmaceuticals .

Properties

CAS No.

1457750-36-5

Molecular Formula

C13H10F2N2O2

Molecular Weight

264.2

Purity

95

Origin of Product

United States

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